molecular formula C11H20O2 B14519068 2,3,6-Trimethyl-1,4-dioxaspiro[4.5]decane CAS No. 62406-76-2

2,3,6-Trimethyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B14519068
CAS No.: 62406-76-2
M. Wt: 184.27 g/mol
InChI Key: FLYPBQVPLYZHMX-UHFFFAOYSA-N
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Description

2,3,6-Trimethyl-1,4-dioxaspiro[45]decane is a chemical compound with the molecular formula C11H20O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through one common atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethyl-1,4-dioxaspiro[4.5]decane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is obtained after purification steps such as extraction and distillation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction could produce alcohols.

Scientific Research Applications

2,3,6-Trimethyl-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Trimethyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: A similar spiro compound with a slightly different structure.

    2,6-Dichlorospiro[3.3]heptane: Another spiro compound with different substituents.

    7-Methylspiro[3.5]nonan-2-ol: A spiro compound with a different ring system.

Uniqueness

2,3,6-Trimethyl-1,4-dioxaspiro[4.5]decane is unique due to its specific methyl substitutions, which can influence its chemical reactivity and interactions. These structural differences can lead to distinct properties and applications compared to other spiro compounds.

Properties

CAS No.

62406-76-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,3,6-trimethyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C11H20O2/c1-8-6-4-5-7-11(8)12-9(2)10(3)13-11/h8-10H,4-7H2,1-3H3

InChI Key

FLYPBQVPLYZHMX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12OC(C(O2)C)C

Origin of Product

United States

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